2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Linking the Benzimidazole and Piperidine Rings: This step involves the formation of a bond between the benzimidazole and piperidine rings, often through nucleophilic substitution reactions.
Acetamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced piperidine derivatives, and various substituted acetamide derivatives.
Scientific Research Applications
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core structure.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted derivatives.
Uniqueness
2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to its combined benzimidazole and piperidine structures, which confer distinct biological activities and potential therapeutic applications not commonly found in simpler benzimidazole or piperidine derivatives.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15-7-5-11-18(16(15)2)23-21(27)14-26-12-6-8-17(13-26)22-24-19-9-3-4-10-20(19)25-22/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONQCPZHWHFHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCCC(C2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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